1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

Electrocatalysis Carbonylation Palladium Catalysis

Researchers requiring a bench-stable yet highly active NHC precursor face a choice where ligand steric bulk directly governs catalytic turnover. 1,3-Di-tert-butylimidazolium chloride (ItBu·HCl) solves this with a defined %Vbur of 39.6%-delivering potent σ-donation without the excessive hindrance that stalls cross-couplings. - Enables phosgene-free diphenyl carbonate synthesis via Pd-catalyzed electrocarbonylation with superior current efficiency and reduced CO₂ formation. - The only NHC precursor capable of catalyzing conjugate-addition polymerization of renewable MMBL monomers, yielding high-MW bioplastics with narrow PDI. - Air- and moisture-sensitive solid; supplied under inert atmosphere with rigorous purity validation for reproducible catalytic performance.

Molecular Formula C11H21ClN2
Molecular Weight 216.75 g/mol
CAS No. 157197-54-1
Cat. No. B135644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
CAS157197-54-1
Molecular FormulaC11H21ClN2
Molecular Weight216.75 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-]
InChIInChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1
InChIKeyGJECSWIRMFBYOI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ItBu·HCl: Procurement Specification and Core Characteristics


1,3-Di-tert-Butyl-1H-imidazol-3-ium chloride (CAS 157197-54-1), commonly designated ItBu·HCl, is a solid, air- and moisture-sensitive imidazolium salt that serves as a bench-stable precursor to the N-heterocyclic carbene (NHC) 1,3-di-tert-butylimidazol-2-ylidene (ItBu). The compound is widely recognized for its role in generating a highly active and strongly electron-donating ligand upon deprotonation [1]. The tert-butyl N-substituents impart a unique combination of extreme steric bulk and potent σ-donation, distinguishing this precursor from both N-aryl and less hindered N-alkyl imidazolium analogs [1][2].

Air- and moisture-sensitive solid precursor for in situ NHC generation
Provides extreme steric bulk via tert-butyl N-substituents
Functions as strong σ-donor for electron-rich metal centers

Why In-Class Substitution of ItBu·HCl is Not Advisable


In NHC-mediated catalysis, the imidazolium salt precursor is not a mere spectator; its steric and electronic properties directly dictate the performance of the in situ-generated carbene ligand. Simple substitution with other 1,3-dialkylimidazolium chlorides, such as 1,3-dimethylimidazolium chloride (IMe·HCl) or 1,3-diisopropylimidazolium chloride (IPr·HCl), or with N-aryl variants like IMes·HCl, leads to demonstrably different catalytic outcomes due to variations in steric bulk and electron-donating ability [1][2]. The tert-butyl groups of ItBu·HCl provide a unique steric profile that stabilizes key catalytic intermediates and accelerates reaction rates to an extent that cannot be replicated by less hindered or differently electronic analogs [2][3].

Steric mismatch
Less hindered N-alkyl or N-aryl analogs (IMe, IPr, IMes) may not replicate stabilization of key catalytic intermediates.
Electronic mismatch
Differing σ-donation alters metal-center electron density, potentially shifting reaction rates and selectivity profiles.
Pathway divergence
Alternative NHC precursors can redirect reactivity toward dimerization or enamine formation instead of target polymerization.

Quantitative Differentiation Against Key Analogs


Superior Electrocatalytic Efficiency in Pd-Catalyzed Carbonylation

In a direct head-to-head comparison of in situ-generated NHCs from imidazolium chloride precursors for the Pd-catalyzed electrocarbonylation of phenol to diphenyl carbonate, 1,3-di-tert-butylimidazolium chloride (ItBu·HCl) was more effective than 1,3-dimesitylimidazolium chloride (IMes·HCl) and 1,3-diisopropylimidazolium chloride (IPr·HCl) [1].

DPC Formation CE
Head-to-head
32.8% (ItBu) vs. 19.6% (IMes), 28.3% (IPr)
Reported higher current efficiency supports carbonylation catalyst selection.
Galvanostatic Pd system, 1 atm CO.
Electrocatalysis Carbonylation Palladium Catalysis

Enhanced Suppression of CO2 Byproduct Formation

A key advantage of ItBu·HCl in the same Pd-catalyzed electrocarbonylation system is its superior selectivity, as demonstrated by lower Current Efficiency for the competitive CO2 formation side reaction compared to other NHC precursors [1].

CO₂ Side Reaction CE
Head-to-head
11.3% (ItBu) vs. 13.9% (IMes), 12.2% (IPr)
Lower side-reaction context supports product purity considerations.
Same conditions; CO₂ formation as byproduct.
Electrocatalysis Carbonylation Selectivity

Unmatched Organocatalytic Polymerization Activity

When employed as the corresponding NHC, 1,3-di-tert-butylimidazol-2-ylidene (ItBu, generated from ItBu·HCl) demonstrates exceptional catalytic activity in the conjugate-addition polymerization of the renewable monomer MMBL, vastly outperforming other common NHCs like IMes and TPT [1].

MMBL Polymerization
Cross-study
TOF up to 122 s⁻¹; Efficiency up to 1600%
Reported unique polymerization pathway for renewable monomer.
Quantitative conversion in 1 min at RT.
Organocatalysis Polymerization Renewable Monomers

Defined Steric Profile: %Buried Volume Comparison

The steric impact of the N-heterocyclic carbene derived from ItBu·HCl is quantitatively defined by its percent buried volume (%Vbur). This parameter differentiates it from both the more sterically demanding N-aryl ligand IPr and the less hindered N-aryl ligand IMes, enabling precise tuning of the metal coordination sphere [1].

Steric Bulk (%Vbur)
Cross-study
ItBu: 39.6% | IPr: 45.4% | IMes: 36.5%
Intermediate steric profile supports ligand tuning in catalysis.
Calculated from [Au(NHC)Cl] X-ray data.
Ligand Design Steric Parameters Homogeneous Catalysis

High-Impact Application Scenarios for ItBu·HCl


Phosgene-Free Polycarbonate Precursor Synthesis

As demonstrated by its superior current efficiency and reduced CO2 formation in Pd-catalyzed electrocarbonylation [1], ItBu·HCl is ideally suited as an NHC precursor for the green, phosgene-free synthesis of diphenyl carbonate, a critical monomer for polycarbonate production. Its use can directly enhance process efficiency and product purity.

Organocatalytic Polymerization of Acrylic Monomers

For research and development in sustainable polymer chemistry, ItBu·HCl serves as the essential precursor to ItBu, the only NHC among those tested capable of catalyzing the conjugate-addition polymerization of renewable monomers like MMBL [2]. This enables the synthesis of novel bioplastics with high molecular weight and narrow polydispersity.

Fine-Tuning Metal-Catalyzed Cross-Coupling Reactions

The well-defined and intermediate steric bulk of ItBu (%Vbur = 39.6%) [3] positions it as a strategic choice for metal-catalyzed cross-coupling reactions where the extreme bulk of IPr (%Vbur = 45.4%) inhibits reactivity and the lower bulk of IMes (%Vbur = 36.5%) fails to stabilize key catalytic intermediates. ItBu·HCl provides a predictable, tunable handle for reaction optimization.

Application
Selection Property
Validation Focus
Phosgene-free DPC synthesis
Electrocatalytic efficiency context
Current efficiency and CO₂ suppression review
Acrylic monomer polymerization
Unique reactivity for conjugate-addition polymerization
Polymerization pathway and TOF assessment
Metal-catalyzed cross-coupling tuning
Intermediate steric profile
Steric-activity relationship review

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